molecular formula C13H26N6O3 B1194423 1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea

1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea

Cat. No. B1194423
M. Wt: 314.38 g/mol
InChI Key: BJIJZMUZMSFHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,3-dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea is an imidazolidinone.

Scientific Research Applications

Antibacterial Activity

The compound 1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea and its derivatives have been explored for their antibacterial activity. Research by Desai, Dave, Shah, & Vyas (2001) synthesized related compounds and evaluated their in vitro growth inhibitory activity against several microbes such as E. coli, Staphylococcus aureus, and Salmonella typhi para A (Desai et al., 2001).

Chemical Synthesis and Characterization

In another study, the synthesis and chemical properties of similar compounds, particularly focusing on the structural aspects and reactivities, were investigated. This research, which contributes to the broader understanding of the compound's chemistry, was conducted by Simonova, Epshtein, Putsykin, & Baskakov (1980), providing foundational knowledge for further applications in various fields (Simonova et al., 1980).

CNS Active Agents

Additionally, compounds structurally related to 1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea have been studied for their central nervous system (CNS) activity. Tripathi, Verma, Gujrati, Palit, & Shanker (1993) synthesized derivatives and evaluated them for their potential CNS activities, indicating a direction for neuroscientific research (Tripathi et al., 1993).

Applications in Gas Chromatography

The use of derivatives of this compound in gas chromatographic methods for the determination of herbicides was explored by Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins (2000). This study demonstrates the utility of these compounds in analytical chemistry, particularly in the analysis of agricultural chemicals (Anisuzzaman et al., 2000).

properties

Product Name

1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea

Molecular Formula

C13H26N6O3

Molecular Weight

314.38 g/mol

IUPAC Name

1-[1,3-dimethyl-2-oxo-5-(propylcarbamoylamino)imidazolidin-4-yl]-3-propylurea

InChI

InChI=1S/C13H26N6O3/c1-5-7-14-11(20)16-9-10(17-12(21)15-8-6-2)19(4)13(22)18(9)3/h9-10H,5-8H2,1-4H3,(H2,14,16,20)(H2,15,17,21)

InChI Key

BJIJZMUZMSFHAB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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